molecular formula C10H7F3O B055569 (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone CAS No. 117292-27-0

(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone

Cat. No. B055569
M. Wt: 200.16 g/mol
InChI Key: PKVHXQXYPSXFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone, also known as DFCP-M, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery.

Mechanism Of Action

The mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.

Biochemical And Physiological Effects

(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone.

Advantages And Limitations For Lab Experiments

One advantage of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its high potency against cancer cells, bacteria, and viruses. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its limited solubility in water, which may make it difficult to administer in certain applications.

Future Directions

There are several future directions for the study of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone. One area of research is the development of new formulations of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone and its potential applications in drug discovery. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in humans.

Synthesis Methods

(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylboronic acid with 1-fluorocyclopropylketone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in high yield and purity.

Scientific Research Applications

(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been the subject of several scientific studies due to its potential as a drug candidate. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has demonstrated activity against bacteria and viruses, making it a promising candidate for the development of new antimicrobial agents.

properties

CAS RN

117292-27-0

Product Name

(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

(2,4-difluorophenyl)-(1-fluorocyclopropyl)methanone

InChI

InChI=1S/C10H7F3O/c11-6-1-2-7(8(12)5-6)9(14)10(13)3-4-10/h1-2,5H,3-4H2

InChI Key

PKVHXQXYPSXFJJ-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F

synonyms

Methanone, (2,4-difluorophenyl)(1-fluorocyclopropyl)- (9CI)

Origin of Product

United States

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